molecular formula C12H18N4OS2 B3019284 1-(5-(Allylthio)-1,3,4-thiadiazol-2-yl)-3-cyclohexylurea CAS No. 898461-80-8

1-(5-(Allylthio)-1,3,4-thiadiazol-2-yl)-3-cyclohexylurea

Cat. No.: B3019284
CAS No.: 898461-80-8
M. Wt: 298.42
InChI Key: BHGHBHWAPJKLDD-UHFFFAOYSA-N
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Description

1-(5-(Allylthio)-1,3,4-thiadiazol-2-yl)-3-cyclohexylurea is a synthetic organic compound featuring a 1,3,4-thiadiazole core functionalized with an allylthio group at the 5-position and a cyclohexylurea moiety at the 2-position. This molecular architecture incorporates several pharmacologically significant elements. The 1,3,4-thiadiazole ring is a well-established scaffold in medicinal chemistry, known for its strong aromaticity and the presence of the =N-C-S- moiety, which contributes to significant biological activity and in vivo stability . The reactive allylthio side chain presents a versatile handle for further chemical modification, including potential halocyclization reactions, as demonstrated in studies of analogous S-alkenyl heterocycles . The cyclohexyl group provides a hydrophobic domain, which can significantly influence the molecule's lipophilicity and its ability to interact with biological membranes or hydrophobic protein pockets . Compounds based on the 1,3,4-thiadiazole nucleus exhibit a broad and promising spectrum of biological activities, making them valuable tools in pharmacological and biochemical research. This specific derivative is of particular interest for investigating new therapeutic agents. Research on analogous 1,3,4-thiadiazole-urea hybrids suggests potential applications in central nervous system (CNS) research, specifically as a template for developing anticonvulsant agents . The molecular framework aligns with pharmacophoric models for such activity, often featuring a hydrogen bonding domain (provided by the urea carbonyl and NH groups), an electron-donor group, and hydrophobic aryl/alkyl regions . Furthermore, S-alkylated 1,3,4-thiadiazole derivatives have shown notable anti-inflammatory and antibacterial efficacy in recent studies, indicating that this compound could serve as a key intermediate or precursor in developing new anti-infective or anti-inflammatory agents . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-cyclohexyl-3-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4OS2/c1-2-8-18-12-16-15-11(19-12)14-10(17)13-9-6-4-3-5-7-9/h2,9H,1,3-8H2,(H2,13,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHGHBHWAPJKLDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NN=C(S1)NC(=O)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(Allylthio)-1,3,4-thiadiazol-2-yl)-3-cyclohexylurea typically involves the reaction of 5-(allylthio)-1,3,4-thiadiazole-2-amine with cyclohexyl isocyanate. The reaction is carried out in an appropriate solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product in high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(5-(Allylthio)-1,3,4-thiadiazol-2-yl)-3-cyclohexylurea can undergo various types of chemical reactions, including:

    Oxidation: The allylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The thiadiazole ring can be reduced to form dihydrothiadiazoles.

    Substitution: The allylthio group can be substituted with other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium hydride (NaH).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiadiazoles.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

Anticancer Activity

The 1,3,4-thiadiazole derivatives, including those with allylthio substitutions, have been shown to exhibit significant anticancer properties. Research indicates that compounds with this scaffold can inhibit the proliferation of various cancer cell lines. For instance, derivatives similar to 1-(5-(Allylthio)-1,3,4-thiadiazol-2-yl)-3-cyclohexylurea have been synthesized and tested against human cancer cells such as MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and HeLa (cervical cancer) cells. Notably, certain modifications on the thiadiazole structure have led to enhanced cytotoxicity compared to standard treatments like sorafenib .

Case Study: Synthesis and Evaluation

A series of 1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea derivatives were synthesized and evaluated for their anticancer activity. Among these, some compounds demonstrated IC50 values significantly lower than that of sorafenib, indicating a promising avenue for further development in anticancer therapeutics .

Antimicrobial Properties

The 1,3,4-thiadiazole ring is known for its broad-spectrum antimicrobial activity. Compounds containing this moiety have been identified as effective against various bacterial and fungal strains. The allylthio substitution may enhance this activity by improving solubility and bioavailability.

Research Findings

Studies have reported that newly synthesized thiadiazole derivatives exhibit potent antibacterial effects against Gram-positive and Gram-negative bacteria. In vitro tests showed that these compounds could inhibit bacterial growth effectively, suggesting their potential as new antimicrobial agents .

Neuroprotective Effects

There is emerging evidence suggesting that 1,3,4-thiadiazole derivatives can possess neuroprotective properties. These compounds may exert their effects through mechanisms involving modulation of neurotransmitter systems or by providing antioxidant protection.

Anticonvulsant Activity

Research has demonstrated that certain thiadiazole derivatives show anticonvulsant activity in animal models. The mechanisms proposed include interaction with GABA receptors and modulation of voltage-gated ion channels . This suggests a potential application in treating epilepsy and other neurological disorders.

Anti-inflammatory Effects

Thiadiazole derivatives are also being explored for their anti-inflammatory properties. Compounds similar to this compound have shown promise in reducing inflammation markers in various experimental models.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of thiadiazole compounds is crucial for optimizing their biological activities. Modifications at specific positions on the thiadiazole ring or the urea moiety can lead to significant changes in potency and selectivity.

Key Insights

Research has indicated that substituents on the thiadiazole ring can enhance or diminish biological activity depending on their electronic and steric properties. Ongoing studies aim to elucidate these relationships further to design more effective analogs .

Mechanism of Action

The mechanism of action of 1-(5-(Allylthio)-1,3,4-thiadiazol-2-yl)-3-cyclohexylurea involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and proteins involved in cellular processes, such as DNA synthesis and repair.

    Pathways Involved: It can interfere with signaling pathways that regulate cell growth and apoptosis, leading to the inhibition of cancer cell proliferation.

Comparison with Similar Compounds

Core Heterocycle Modifications

a. 1,3,4-Thiadiazole vs. 1,3,4-Oxadiazole Compounds such as 5-[1,1-diphenyl-3-(exo-6-hydroxy-2-azabicyclo[2.2.2]oct-2-yl)propyl]-2-methyl-1,3,4-oxadiazole () replace the sulfur atom in the thiadiazole ring with oxygen. Thiadiazole derivatives generally exhibit stronger antifungal activity compared to oxadiazoles, as sulfur’s polarizability enhances interactions with fungal cytochrome P450 enzymes .

b. Substitution Patterns on the Thiadiazole Ring

  • However, the absence of a urea moiety limits hydrogen-bonding versatility compared to the cyclohexylurea group in the target compound.
  • 3-[5-[1-(2-Fluorophenoxy)-3-butenyl]-1,3,4-thiadiazol-2-yl]-4-hydroxy-1-methyl-2-imidazolidinone (): The imidazolidinone substituent introduces additional hydrogen-bond donors, which may enhance binding to serine proteases but reduce metabolic stability due to increased polarity .

Table 1: Structural Features of Key Analogues

Compound Core Heterocycle Key Substituents Functional Implications
Target Compound 1,3,4-Thiadiazole Allylthio, Cyclohexylurea Enhanced lipophilicity, H-bonding
5-(3-Pyridyl)-1,3,4-thiadiazol-2-amine 1,3,4-Thiadiazole 3-Pyridyl, Amine Nucleic acid interactions
Oxadiazole Derivative 1,3,4-Oxadiazole Bicyclic azabicyclo group, Diphenyl Reduced antifungal potency
Imidazolidinone Derivative 1,3,4-Thiadiazole Fluorophenoxy, Imidazolidinone Serine protease targeting

Biological Activity

1-(5-(Allylthio)-1,3,4-thiadiazol-2-yl)-3-cyclohexylurea is a compound that belongs to the class of thiadiazole derivatives, which have garnered attention for their diverse biological activities. This article delves into the synthesis, biological evaluation, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

Synthesis of the Compound

The synthesis of this compound typically involves the reaction of allylthio derivatives with cyclohexyl isocyanate. The general reaction pathway can be outlined as follows:

  • Formation of Thiadiazole Ring : The initial step involves the synthesis of the thiadiazole core through cyclization reactions involving thiosemicarbazides and carbon disulfide.
  • Substitution Reaction : The allylthio group is introduced via nucleophilic substitution on the thiadiazole ring.
  • Urea Formation : The final step involves reacting the modified thiadiazole with cyclohexyl isocyanate to yield the target urea compound.

Biological Activity

The biological activities of this compound have been evaluated in various studies, focusing primarily on its anticancer properties and antimicrobial effects.

Anticancer Activity

Recent studies indicate that thiadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : The compound has been evaluated against MCF-7 (breast cancer) and A549 (lung cancer) cell lines.
  • IC50 Values : Preliminary results demonstrate promising cytotoxicity with IC50 values comparable to established chemotherapeutic agents like cisplatin. For example:
    • MCF-7: IC50 = 0.084 ± 0.020 mmol L⁻¹
    • A549: IC50 = 0.034 ± 0.008 mmol L⁻¹ .

Antimicrobial Activity

Thiadiazole derivatives are also known for their antimicrobial properties. Studies have shown that this compound exhibits activity against a range of bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa16 µg/mL

These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents.

The mechanism by which this compound exerts its biological effects is thought to involve:

  • Inhibition of DNA Synthesis : Similar to other thiadiazole derivatives, it may interfere with DNA replication in cancer cells.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival pathways.

Case Studies

Several case studies have highlighted the potential therapeutic applications of thiadiazole derivatives:

  • Case Study on Anticancer Activity :
    • A study evaluated a series of thiadiazole compounds for their anticancer properties and found that modifications at the thiadiazole ring significantly enhanced cytotoxicity against MCF-7 cells .
  • Case Study on Antimicrobial Efficacy :
    • Research focusing on antimicrobial activity demonstrated that various substitutions on the thiadiazole ring could lead to increased efficacy against resistant bacterial strains .

Q & A

Q. How to validate antitrypanosomal activity in vitro?

  • Assay : Incubate with T. brucei cultures (72 hours), measure viability via resazurin reduction (IC₅₀ calculation via GraphPad Prism) .
  • Controls : Include suramin (positive control) and vehicle (DMSO) for baseline correction .

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